N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. The compound's structure integrates an adamantane core with a carboxamide functional group, which contributes to its potential biological activity. The specific arrangement of its substituents suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic synthesis techniques. Key steps may include:
The synthesis should be conducted under controlled conditions to optimize yield and purity. Techniques such as chromatography may be employed for purification of intermediates and final products.
The molecular formula for N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is . The structural representation includes:
The molecular weight of the compound is approximately 362.53 g/mol, and its SMILES notation is CCn1c(CNC(=O)C23CC4CC(C3)CC(C2)C4)nnc1SC(C)C .
N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide may participate in several chemical reactions:
These reactions should be studied under various pH and temperature conditions to understand their kinetics and mechanisms.
Further pharmacological studies are required to elucidate the precise mechanisms through which this compound exerts its effects.
N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is expected to exhibit:
Chemical stability can vary based on environmental conditions such as pH and temperature. The presence of sulfur suggests some sensitivity to oxidative conditions.
Comprehensive stability studies would provide insights into the compound's shelf-life and reactivity under different storage conditions.
N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has potential applications in:
Continued research into this compound could lead to significant advancements in therapeutic agents targeting specific diseases related to fungal infections or cancer pathways.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: